Cas no 31008-70-5 (2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)-)

2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)- structure
31008-70-5 structure
Product name:2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)-
CAS No:31008-70-5
MF:C20H22N2O3
MW:338.400285243988
CID:313300
PubChem ID:54675760

2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)-
    • LogP
    • 2,4-Pyrrolidinedione, 3-(1-hydroxyethylidene)-5-[[4-(3-methyl-2-butenyl)-1H-indol-3-yl]methyl]-, (3Z,5S)-
    • 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-, (5S)-
    • DTXSID401111038
    • 142287-59-0
    • Disecocyclopiazonic acid, dehydro-
    • Dehydrodisecocyclopiazonic acid
    • Cyclopiazonic acid, beta-
    • (3Z,5S)-3-(1-Hydroxyethylidene)-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-2,4-pyrrolidinedione
    • CZ7K254JA6
    • Q27102276
    • Q27108627
    • 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-4-hydroxy-5-((4-(3-methyl-2-butenyl)-1H-indol-3-yl)methyl)-, (S)-
    • 31008-70-5
    • (5S)-3-Acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-2H-pyrrol-2-one
    • DTXSID90184989
    • Inchi: InChI=1S/C20H22N2O3/c1-11(2)7-8-13-5-4-6-15-18(13)14(10-21-15)9-16-19(24)17(12(3)23)20(25)22-16/h4-7,10,16,21,24H,8-9H2,1-3H3,(H,22,25)/t16-/m0/s1
    • InChI Key: MVUXMIXDFMUPLL-INIZCTEOSA-N
    • SMILES: C/C(=C/CC1C=CC=C2C=1C(C[C@@H]1NC(=O)C(C(=O)C)=C1O)=CN2)/C

Computed Properties

  • Exact Mass: 338.16316
  • Monoisotopic Mass: 338.163043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.275
  • Boiling Point: 630.3°C at 760 mmHg
  • Flash Point: 335°C
  • Refractive Index: 1.653
  • PSA: 82.19

2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-[[4-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]methyl]-,(5S)- Related Literature

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd